molecular formula C9H9NS2 B1369776 5,6-Dimethylbenzo[d]thiazole-2-thiol CAS No. 80087-70-3

5,6-Dimethylbenzo[d]thiazole-2-thiol

Cat. No. B1369776
CAS RN: 80087-70-3
M. Wt: 195.3 g/mol
InChI Key: FFQWZJULSCUVRK-UHFFFAOYSA-N
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Description

“5,6-Dimethylbenzo[d]thiazole-2-thiol” is a chemical compound with the molecular formula C9H9NS2 . It is a solid substance under normal conditions .


Molecular Structure Analysis

The molecular structure of “5,6-Dimethylbenzo[d]thiazole-2-thiol” consists of a benzothiazole ring with two methyl groups attached to the 5 and 6 positions, and a thiol group attached to the 2 position . The InChI code for this compound is 1S/C9H9NS2/c1-5-3-7-8(4-6(5)2)12-9(11)10-7/h3-4H,1-2H3,(H,10,11) .


Physical And Chemical Properties Analysis

“5,6-Dimethylbenzo[d]thiazole-2-thiol” has a molecular weight of 195.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 195.01764164 g/mol . The topological polar surface area of the compound is 69.4 Ų .

Scientific Research Applications

Life Science Research

5,6-Dimethylbenzo[d]thiazole-2-thiol: is utilized in life science research for its potential biological activity. It may serve as a building block in the synthesis of more complex molecules that can interact with biological systems. For instance, thiazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Material Science

In material science, this compound’s unique chemical structure makes it valuable for the synthesis of novel materials. Its thiol group can act as a ligand, binding to metals and forming coordination complexes. These complexes can be used to create new types of polymers or nanomaterials with specific electronic or optical properties.

Chemical Synthesis

5,6-Dimethylbenzo[d]thiazole-2-thiol: plays a crucial role as an intermediate in chemical synthesis. Its reactivity allows for the formation of heterocyclic compounds that are prevalent in many pharmaceuticals and agrochemicals. The thiazole ring, in particular, is a common motif in many drugs, making this compound a valuable precursor in medicinal chemistry .

Chromatography

This compound can be used in chromatography as a standard or reference material. Its well-defined physical and chemical properties allow for its use in calibrating instruments or validating methods in analytical chemistry. It can help in the development of chromatographic techniques for the separation and analysis of complex mixtures .

Analytical Research

In analytical research, 5,6-Dimethylbenzo[d]thiazole-2-thiol may be used as a reagent or a probe due to its specific reactivity with certain analytes. It could be involved in developing colorimetric assays or sensors for detecting metal ions or other substances in various samples .

Catalyst Development

The thiol group in 5,6-Dimethylbenzo[d]thiazole-2-thiol can act as a nucleophile or a ligand in catalytic systems. It can be part of catalyst design for facilitating various organic reactions, such as coupling reactions, which are fundamental in constructing complex organic molecules.

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear an approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection when handling this compound .

properties

IUPAC Name

5,6-dimethyl-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS2/c1-5-3-7-8(4-6(5)2)12-9(11)10-7/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQWZJULSCUVRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610264
Record name 5,6-Dimethyl-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethylbenzo[d]thiazole-2-thiol

CAS RN

80087-70-3
Record name 5,6-Dimethyl-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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